Sodium oxalate

描述

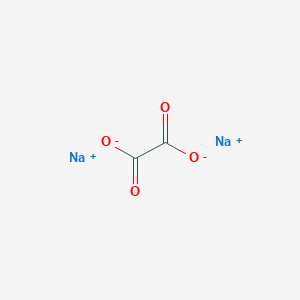

Sodium oxalate, also known as dithis compound, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and contains sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, crystalline, odorless solid and decomposes above 290°C .

准备方法

Synthetic Routes and Reaction Conditions: Sodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide (NaOH) in a 1:2 acid-to-base molar ratio. The resulting solution is then evaporated to yield anhydrous this compound, which can be thoroughly dried by heating between 200 and 250°C . Another method involves the decomposition of sodium formate by heating it at temperatures exceeding 360°C .

Industrial Production Methods: In industrial settings, this compound is typically produced by neutralizing oxalic acid with sodium hydroxide, followed by evaporation and drying processes to obtain the anhydrous form .

Types of Reactions:

Decomposition: this compound decomposes above 290°C to form sodium carbonate (Na₂CO₃) and carbon monoxide (CO).

Reduction: It can act as a reducing agent and is used to standardize potassium permanganate (KMnO₄) solutions.

Common Reagents and Conditions:

Vanadium Pentoxide (V₂O₅): When heated between 200 and 525°C with vanadium pentoxide in a 1:2 molar ratio, this compound forms sodium vanadium oxibronze and releases carbon dioxide (CO₂).

Major Products:

- Sodium Carbonate (Na₂CO₃)

- Carbon Monoxide (CO)

- Sodium Vanadium Oxibronze (NaxV₂O₅)

科学研究应用

Analytical Chemistry

Primary Standard for Titration

Sodium oxalate is commonly used as a primary standard for the standardization of potassium permanganate (KMnO) solutions in redox titrations. It acts as a reducing agent, facilitating accurate measurements in quantitative analysis.

- Reaction Mechanism : The reaction between this compound and KMnO occurs under acidic conditions, where oxalate ions are oxidized to carbon dioxide while permanganate ions are reduced to manganese(II) ions.

Table 1: Reaction Details

| Reactants | Products | Conditions |

|---|---|---|

| This compound + KMnO | CO, Mn | Acidic medium (HSO) |

Biochemical Applications

Calcium Ion Removal

This compound is utilized in biochemistry for its ability to chelate calcium ions. This property is particularly useful in studies involving blood coagulation and renal function.

- Mechanism : By binding calcium ions, this compound prevents clotting and can induce hypocalcemia, which is critical in certain experimental setups.

Case Study: Calcium Ion Chelation

A study demonstrated that this compound effectively reduced calcium levels in blood plasma, which has implications for understanding calcium homeostasis in renal physiology .

Environmental Applications

Carbon Dioxide Mineralization

Recent research has highlighted this compound's role in carbon dioxide mineralization processes. It can be produced from CO and used as a detergent builder that enhances the removal of calcium from washing water.

- Detergent Properties : this compound exhibits excellent calcium-removing properties, making it an effective component in eco-friendly detergents.

Table 2: Detergency Performance Comparison

| Builder | Calcium Removal Capacity (mg CaCO/g) |

|---|---|

| This compound | 620 |

| STPP | 555 |

| Zeolite 4A | 379 |

Toxicological Studies

Despite its applications, this compound is known for its toxicity at high concentrations. Research indicates that it can cause significant renal damage and lead to chronic kidney disease (CKD) when consumed in large amounts.

Case Study: CKD Induction via this compound Diet

A study involving rats fed a this compound-rich diet showed a significant reduction in glomerular filtration rate (GFR), leading to stable CKD with associated systemic complications such as hypertension .

Industrial Applications

Use in Detergents and Cleaners

This compound is increasingly being incorporated into household detergents due to its effective calcium removal capabilities. This application not only improves cleaning efficiency but also contributes to environmental sustainability by facilitating CO mineralization during the production process .

作用机制

Sodium oxalate acts primarily as a reducing agent. In biological systems, it can chelate calcium ions, which affects calcium-sensitive processes. This chelation can influence various cellular pathways, including those involving voltage-gated sodium channels .

相似化合物的比较

- Oxalic Acid (H₂C₂O₄): The parent compound of sodium oxalate, oxalic acid is a strong organic acid that forms oxalate anions upon dissociation .

- Calcium Oxalate (CaC₂O₄): A common component of kidney stones, calcium oxalate is formed by the reaction of oxalic acid with calcium ions .

Uniqueness: this compound is unique in its ability to act as a reducing agent and its use as a primary standard in titrations. Its role in preventing blood clotting by chelating calcium ions also distinguishes it from other oxalate compounds .

生物活性

Sodium oxalate (NaOx) is a compound that has garnered significant interest in the field of biological research due to its role in various physiological and pathological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on cellular metabolism, immune response, and implications in kidney health.

1. Overview of this compound

This compound is the sodium salt of oxalic acid, commonly found in various plants and vegetables. It is known for its role in the formation of calcium oxalate crystals, which are a major component of kidney stones. The biological activities of this compound are multifaceted, influencing cellular bioenergetics, oxidative stress, and inflammatory responses.

2. Cellular Bioenergetics and Oxidative Stress

Recent studies have highlighted the impact of this compound on macrophage metabolism and redox homeostasis. Exposure to this compound has been shown to compromise macrophage function by reducing ATP levels and increasing reactive oxygen species (ROS) production.

- Study Findings : In a study involving THP-1 monocytes differentiated into macrophages, this compound exposure led to:

- Decreased mitochondrial activity (complexes I and IV).

- Increased levels of pro-inflammatory cytokines (IL-1β and IL-6).

- Decreased secretion of the anti-inflammatory cytokine IL-10.

These findings suggest that this compound may impair the antibacterial response of macrophages, thereby increasing susceptibility to infections .

3. Implications for Kidney Health

This compound is closely associated with kidney health, particularly in the context of nephrolithiasis (kidney stones). Its administration has been linked to acute kidney injury characterized by the formation of calcium oxalate crystals.

- Acute Kidney Injury Model : In a rat model, intraperitoneal injection of this compound resulted in:

The study underscored the nephrotoxic potential of this compound, highlighting its role in exacerbating renal dysfunction through oxidative stress mechanisms.

Table 1: Summary of Key Studies on this compound

These studies illustrate the dual nature of this compound as both a contributor to disease processes (e.g., kidney stones) and a potential target for therapeutic interventions.

5. Microbiome Interactions

The gut microbiota plays a crucial role in modulating the effects of dietary oxalates. Certain bacteria, such as Oxalobacter formigenes, are capable of degrading oxalates, potentially mitigating their harmful effects on human health.

常见问题

Basic Research Questions

Q. How can sodium oxalate purity be accurately determined in laboratory settings?

Purity assessment typically employs redox titration with potassium permanganate (KMnO₄) in acidic conditions. The oxalate ion (C₂O₄²⁻) reduces MnO₄⁻ to Mn²+, with the endpoint marked by a persistent pink color. Calculations rely on stoichiometric ratios and standardized KMnO₄ solutions . For trace impurities, pair this with thermogravimetric analysis (TGA) to confirm thermal decomposition patterns .

Q. What synthesis methods are validated for producing this compound with controlled crystallinity?

Electrochemical synthesis using copper electrodes in this compound solutions yields structurally defined frameworks (e.g., 3D sodium-copper oxalate MOFs). Parameters such as pH (~4-6), current density (5-10 mA/cm²), and electrolyte concentration (0.1-0.5 M) critically influence crystal morphology . Alternative routes include CO₂ mineralization, where CO₂ reacts with sodium hydroxide under controlled pressure (1-2 atm) to form this compound .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s coordination chemistry?

Single-crystal X-ray diffraction (SCXRD) resolves 3D frameworks and metal-oxalate bonding (e.g., hepta-coordinated sodium centers in MOFs). Complement with FT-IR to identify symmetric/asymmetric C=O stretching (1600-1700 cm⁻¹) and Raman spectroscopy for oxalate vibrational modes .

Q. How does this compound interact with calcium ions in aqueous systems?

this compound acts as a calcium chelator, forming insoluble calcium oxalate (CaC₂O₄) precipitates. Quantify this via conductivity measurements or inductively coupled plasma mass spectrometry (ICP-MS) to track residual Ca²+ levels. Applications include studying nephrolithiasis models or designing antiscalants .

Q. What safety protocols are essential when handling this compound in cell culture studies?

Use concentrations ≤2 mM to avoid acute cytotoxicity. Validate cell viability via Annexin V/PI staining and flow cytometry, comparing apoptosis rates between treated and control groups (e.g., HEK293T cells). Always pair with calcium-containing buffers to mitigate oxalate-induced metabolic disruptions .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity be reconciled across studies?

Discrepancies often arise from differences in exposure duration, cell lines, or calcium availability. For example, acute oral toxicity in rats (LD₅₀ = 11,160 mg/kg) contrasts with apoptosis induction at 2 mM in vitro . Address this by replicating experiments under standardized conditions (ISO 10993-5) and performing meta-analyses of existing datasets .

Q. What experimental designs optimize this compound’s role in carbon mineralization studies?

Design batch reactors with CO₂ sparging (flow rate: 0.5 L/min) into sodium hydroxide solutions. Monitor oxalate yield via HPLC and validate mineralization using isotopic tracing (¹³C-CO₂). Challenges include scaling up while maintaining >90% conversion efficiency .

Q. How do structural variations in this compound-based MOFs affect their catalytic performance?

Compare 1D chains vs. 3D frameworks (e.g., KS1 structure) using BET surface area analysis and catalytic turnover tests (e.g., oxidation of benzyl alcohol). Higher porosity in 3D frameworks enhances substrate accessibility but may reduce thermal stability .

Q. What methodologies validate this compound’s presence in complex biological matrices?

Use LC-MS/MS with a C18 column and negative ionization mode. Quantify this compound in polar extracts (LOQ = 1 ppm) and cross-validate with ion chromatography. Address matrix effects by spiking internal standards (e.g., ¹³C₂-oxalate) .

Q. How can this compound’s anticoagulant properties be leveraged in clinical blood collection protocols?

In sodium fluoride/potassium oxalate tubes, oxalate chelates Ca²+ to prevent clotting. Validate efficacy via thromboelastography (TEG) and compare with EDTA tubes. Note that excess oxalate may alter ionized calcium levels, affecting downstream electrolyte assays .

属性

IUPAC Name |

disodium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCPFRVNHGOPAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2C2O4, C2Na2O4 | |

| Record name | SODIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037018 | |

| Record name | Sodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), White odorless solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | SODIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.27 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SODIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

62-76-0 | |

| Record name | SODIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disodium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U0V68LT9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。